Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2
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Overview
Description
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Nucleophilic reagents under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, influencing their activity and function. The pathways involved may include signal transduction and cellular communication.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Cys-OH: A simpler peptide with fewer amino acids.
N-Acetyl-S-benzyl-DL-cysteine: Contains a benzyl group, offering different chemical properties.
Uniqueness
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 is unique due to its specific sequence and the presence of modified amino acids like methylated tyrosine
Properties
Molecular Formula |
C45H69N17O14S2 |
---|---|
Molecular Weight |
1136.3 g/mol |
IUPAC Name |
2-[6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-20-yl]acetic acid |
InChI |
InChI=1S/C45H69N17O14S2/c1-22(63)55-31-21-78-77-20-30(36(47)68)61-38(70)26(7-4-14-53-45(50)51)57-39(71)27(16-23-9-11-24(76-2)12-10-23)59-40(72)28(18-35(66)67)56-34(65)19-54-37(69)25(6-3-13-52-44(48)49)58-42(74)32-8-5-15-62(32)43(75)29(17-33(46)64)60-41(31)73/h9-12,25-32H,3-8,13-21H2,1-2H3,(H2,46,64)(H2,47,68)(H,54,69)(H,55,63)(H,56,65)(H,57,71)(H,58,74)(H,59,72)(H,60,73)(H,61,70)(H,66,67)(H4,48,49,52)(H4,50,51,53) |
InChI Key |
RRPUNOOJZOAZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
Origin of Product |
United States |
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